molecular formula C14H19N3O2 B3373993 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1016851-60-7

2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3373993
CAS No.: 1016851-60-7
M. Wt: 261.32 g/mol
InChI Key: SENKUVVGRGGATF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound belonging to the class of organic compounds known as benzoxazines. These compounds are characterized by the presence of a benzene ring fused to an oxazine ring. This particular compound features a 4-methylpiperazine moiety, which is a cyclic amine, attached to the benzoxazine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 4-methylpiperazine with a suitable benzoxazine precursor. One common method is the reaction of 4-methylpiperazine with a benzoxazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzoxazines or piperazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

  • Industry: Employed in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline: Similar structure but with a different heterocyclic ring system.

  • 4-Methylpiperazinecarbonyl chloride: Related compound with a different functional group.

Uniqueness: 2-(4-Methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of the benzoxazine ring and the 4-methylpiperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-16-6-8-17(9-7-16)14(18)13-10-15-11-4-2-3-5-12(11)19-13/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENKUVVGRGGATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
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2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
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2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
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2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
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2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine

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